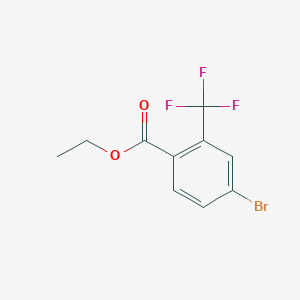

Ethyl 4-bromo-2-(trifluoromethyl)benzoate

説明

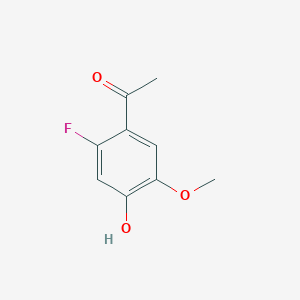

Ethyl 4-bromo-2-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H8BrF3O2 . It is a derivative of benzoic acid, which is a common constituent in many different substances . This compound has been used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of trifluoromethyl benzoate (TFBz) as a trifluoromethoxylation reagent . This reagent can be easily prepared from inexpensive starting materials using KF as the only fluorine source .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoate group (C6H5COO-) and a trifluoromethyl group (CF3) attached to the benzene ring . The bromine atom is also attached to the benzene ring, making this compound a brominated derivative of benzoic acid .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the trifluoromethoxylation–halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, cross-coupling with aryl stannanes, and asymmetric difunctionalization of alkenes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.06 . It is a liquid at room temperature . The compound’s density is approximately 1.593 g/cm3 .科学的研究の応用

Organic Synthesis and Chemistry

Diels-Alder Reactions for Functionalized Compounds : Ethyl 4-bromo-2-(trifluoromethyl)benzoate and its derivatives have been utilized in Diels-Alder reactions as components to synthesize functionalized (trifluoromethyl)benzenes and pyridines, showcasing their utility in creating complex organic molecules with potential applications in various chemical industries (J. Volle, M. Schlosser, 2002).

Preparation of Aliphatic Polycarbonate Esters : Research demonstrated the use of bromo ethyl carbonate, similar in reactivity to this compound, for synthesizing novel aliphatic polycarbonate esters with potential applications in biodegradable polymers (Shimon Ben-Shaba, A. Domb, 2006).

Synthesis of Antitumor Agents : The compound played a role in the synthesis of Nilotinib, an antitumor agent, indicating its utility in the development of pharmaceuticals (Wang Cong-zhan, 2009).

Polymer Chemistry and Material Science

Development of Biodegradable Polymers : this compound derivatives have been explored for the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates, highlighting its importance in creating biodegradable polymers with enhanced degradation properties (Shimon Ben-Shaba, A. Domb, 2006).

Liquid Crystalline Polysiloxanes : It has been used in the synthesis of monomers for side-chain liquid crystalline polysiloxanes, suggesting applications in advanced materials and display technologies (F. Bracon, F. Guittard, et al., 2000).

Medicinal Chemistry and Biology

Anti-Juvenile Hormone Agents : Certain derivatives of this compound have been identified as partial juvenile hormone antagonists, useful in studies related to insect growth and development control (E. Kuwano, N. Fujita, et al., 2008).

Inhibition of Juvenile Hormone Synthesis : Studies have shown that compounds derived from this compound inhibit juvenile hormone synthesis in insects, providing insights into insect endocrinology and potential methods for pest control (Y. Kaneko, Kenjiro Furuta, et al., 2011).

作用機序

Target of Action

It is known that many benzoate derivatives interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets.

Biochemical Pathways

It is known that benzoate derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 90°c and density of 1230±006 g/cm3, may influence its bioavailability .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-bromo-2-(trifluoromethyl)benzoate. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Other factors, such as pH and the presence of other compounds, may also influence its action and efficacy.

特性

IUPAC Name |

ethyl 4-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRJGROUCVPDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B1440288.png)

![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)